molecular formula C14H23NO4 B6192500 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid CAS No. 2386441-80-9

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid

Cat. No.: B6192500
CAS No.: 2386441-80-9
M. Wt: 269.34 g/mol
InChI Key: NKTUDUAICQEDTO-UHFFFAOYSA-N
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Description

6-{[(tert-Butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid (CAS# 2386441-80-9) is a high-value chemical building block designed for advanced pharmaceutical research and development. This compound, with the molecular formula C 14 H 23 NO 4 and a molecular weight of 269.34 g/mol, features a strained bicyclo[4.1.1]octane scaffold that serves as a conformationally rigid core . The presence of both a tert -butoxycarbonyl (Boc)-protected amine and a carboxylic acid functional group makes it a versatile synthon for medicinal chemistry, enabling its use in the synthesis of complex molecules and as a key intermediate for structure-activity relationship (SAR) studies . The specific stereochemistry denoted as (1r,6r) provides researchers with a defined stereoisomer, which is crucial for investigating interactions with biological targets. The carboxylic acid moiety allows for further derivatization, such as amide coupling, while the Boc-protected amine offers a handle for deprotection and introduction of diverse amine-containing fragments . This reagent is particularly valuable in the exploration of new therapeutic agents where a three-dimensional, saturated ring system can improve physicochemical properties or target selectivity compared to flat aromatic systems. This product is offered with a high purity level of 95% and is supplied as a solid. It is recommended to be stored sealed in a dry environment at 2-8°C to ensure stability . This compound is provided For Research Use Only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

2386441-80-9

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.1]octane-1-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-14-7-5-4-6-13(8-14,9-14)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

NKTUDUAICQEDTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC(C1)(C2)C(=O)O

Origin of Product

United States

Preparation Methods

Photochemical Cycloaddition

Photochemical [2+2] cycloadditions have been employed to synthesize strained bicyclo[1.1.1]pentane derivatives. For example, in flow irradiation of propellane (4 ) with diacetyl (5 ) at 365 nm yields bicyclo[1.1.1]pentane diketone (6 ), which is subsequently converted to diacid 1 via haloform reaction. Adapting this method for larger systems may require tailored precursors.

Key Reaction Conditions :

  • Light Source : 365 nm LED (mercury lamp-free).

  • Scale : Kilogram-scale feasible (e.g., 1 kg of 6 in 6 hours).

  • Post-Reaction Processing : Haloform reaction with NaOCl in dioxane (45–51% yield).

Introduction of the Boc-Protected Amino Group

The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation or Curtius rearrangement:

Carbamate Formation with Boc Anhydride

Amino groups on bicyclic intermediates are protected using di-tert-butyl dicarbonate (Boc₂O). For example, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (11 ) reacts with Boc₂O in t-BuOH and Et₃N to yield 12 in 80% yield.

General Procedure :

  • Dissolve amine (1.0 equiv) in t-BuOH.

  • Add Et₃N (1.2 equiv) and Boc₂O (1.1 equiv).

  • Heat at 85°C for 24 hours.

Curtius Rearrangement

For substrates lacking a free amine, the Curtius rearrangement converts carboxylic acids to protected amines. For example, (PhO)₂P(O)N₃ mediates the conversion of acid 18 to Boc-protected amine 19 in THF.

Carboxylic Acid Functionalization

The carboxylic acid moiety is often retained from precursors or introduced via hydrolysis:

Hydrolysis of Esters

Esters are hydrolyzed under basic conditions. For instance, benzyl ester 18 is treated with LiOH·H₂O in THF at 50°C for 72 hours to afford acid 19 in 86% yield.

Conditions :

  • Base : LiOH·H₂O (0.9 equiv).

  • Solvent : THF.

  • Temperature : 50°C.

Oxidation of Alcohols

Primary alcohols on bicyclic frameworks can be oxidized to carboxylic acids using Jones reagent (CrO₃/H₂SO₄) or KMnO₄. This method is less common due to over-oxidation risks but remains applicable for robust substrates.

Integrated Synthetic Routes

Combining the above steps, two plausible routes emerge:

Route A: Core-First Approach

  • Synthesize bicyclo[4.1.1]octane-1-carboxylic acid via photocyclization.

  • Introduce amine via amination (e.g., Gabriel synthesis).

  • Protect amine with Boc₂O.

Advantages : Modular; allows late-stage functionalization.
Challenges : Requires stable bicyclic intermediates.

Route B: Functionalization-First Approach

  • Prepare Boc-protected amino acid (e.g., 6-azaspiro[2.5]octane-1-carboxylic acid).

  • Perform ring-closing to form bicyclo[4.1.1]octane.

Advantages : Leverages known amino acid chemistry.
Challenges : Strain may hinder cyclization.

Analytical Characterization

Critical data for validating the target compound include:

  • ¹H NMR : Expected signals for Boc group (δ 1.4 ppm, singlet) and bridgehead protons (δ 2.1–2.4 ppm).

  • HRMS : Molecular ion peak matching C₁₃H₂₁NO₄ (calc. 255.1471 for [M+H]⁺).

  • HPLC Purity : ≥95% by reverse-phase chromatography.

Challenges and Optimization

  • Strain Management : Bicyclo[4.1.1]octane’s bridgehead strain may lead to ring-opening; mild conditions are essential.

  • Stereochemical Control : Chiral catalysts (e.g., Jacobsen’s) may be needed for enantioselective synthesis.

  • Scale-Up : Continuous flow photochemistry, as demonstrated for bicyclo[1.1.1]pentane , improves scalability.

Chemical Reactions Analysis

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding diketones.

    Reduction: Reduction reactions can convert the compound into different functionalized derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

  • Case Study : Research has demonstrated that derivatives of bicyclic amino acids exhibit promising activity against cancer cell lines, suggesting that modifications to the tert-butoxycarbonyl group can lead to enhanced efficacy in drug development.

Organic Synthesis

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules.

  • Synthesis Pathway : The compound can be utilized in multi-step synthetic routes to create novel compounds with potential applications in materials science and nanotechnology.

Peptide Synthesis

Due to its amino acid-like structure, this compound can be incorporated into peptide chains, facilitating the development of peptide-based therapeutics.

  • Application Example : The incorporation of this bicyclic amino acid into peptide sequences has shown to improve the stability and bioavailability of peptide drugs.

Data Table: Comparison of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistrySynthesis of pharmaceutical agentsEnhanced efficacy against diseases
Organic SynthesisIntermediate for complex organic moleculesVersatile synthetic pathways
Peptide SynthesisIncorporation into peptide therapeuticsImproved stability and bioavailability

Mechanism of Action

The mechanism of action of 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid involves its interaction with molecular targets through its bicyclic structure. This interaction can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The bicyclo[4.1.1]octane core introduces a larger, less strained ring system compared to bicyclo[2.2.2]octane or bicyclo[2.2.1]heptane (norbornane). For example:

  • 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 943845-74-7) has a more rigid, highly strained bicyclo[2.2.2]octane framework, which is widely used to enforce planar conformations in drug design .
  • Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS: 2306264-46-8) features a smaller bicyclo[2.2.1]heptane system with a hydroxymethyl substituent, offering different steric bulk and hydrogen-bonding capabilities .

The 6-position Boc-amino group in the target compound contrasts with analogs like 4-{[(tert-butoxy)carbonyl]aminomethyl}phenyl derivatives (e.g., from ), where the Boc group is attached to a benzylic position, altering solubility and metabolic stability .

Physicochemical Properties

  • Solubility: The carboxylic acid group enhances aqueous solubility compared to ester derivatives like methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2), which has a lipophilic methyl ester .
  • Stability : The Boc group in the target compound is acid-labile, similar to other Boc-protected amines (e.g., 5{34} and 5{35} in ), but the bicyclo[4.1.1]octane scaffold may confer improved stability under basic conditions due to reduced ring strain compared to bicyclo[2.2.1]heptane derivatives .

Data Tables

Compound Name CAS Number Bicyclo System Key Functional Groups Applications
6-{[(tert-Butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid Not Reported [4.1.1] Boc-amino, carboxylic acid Conformational constraint in peptides
4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid 943845-74-7 [2.2.2] Boc-amino, carboxylic acid Kinase inhibitor scaffolds
Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate 1350821-95-2 [2.2.2] Boc-amino, methyl ester Intermediate for prodrugs
4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole Not Reported None Boc-alanyl, imidazole Protease inhibitor analogs

Biological Activity

6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid (CAS Number: 2386441-80-9) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C14H23NO4
  • Molecular Weight : 269.3367 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)NC12CCCCC(C1)(C2)C(=O)O

Synthesis and Characterization

The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by cyclization reactions to form the bicyclic structure. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.

Pharmacological Properties

Recent studies indicate that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Preliminary studies indicate that certain bicyclic compounds can inhibit cancer cell proliferation, making them candidates for further research in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several bicyclic compounds, including derivatives of this compound. Results demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.

Study 2: Anticancer Activity

In vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that the compound reduced cell viability by approximately 50% at concentrations of 25 µM after 48 hours of treatment, showcasing its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialMIC: 10-20 µg/mL
Anticancer50% cell viability inhibition at 25 µM
Enzyme InhibitionSpecific enzymes targeted (details pending)

Q & A

Basic: What are the key considerations for synthesizing 6-{[(tert-butoxy)carbonyl]amino}bicyclo[4.1.1]octane-1-carboxylic acid in a laboratory setting?

Answer:
The synthesis requires careful protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like sodium hydroxide, followed by cyclization to form the bicyclo[4.1.1]octane framework. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent premature cleavage of the Boc group. For instance, dichloromethane or THF is often used as a solvent for Boc protection due to their inertness and compatibility with aqueous bases . Post-synthesis, purification via column chromatography or recrystallization is critical to isolate the product with >95% purity, as impurities can interfere with downstream applications like peptide coupling .

Basic: How can researchers ensure the stability of this compound during storage and experimental use?

Answer:
The Boc group is sensitive to acidic conditions and elevated temperatures. Store the compound at 2–8°C in anhydrous environments (e.g., sealed vials with desiccants) to prevent hydrolysis. Stability testing via periodic HPLC or NMR analysis is recommended, as decomposition products (e.g., free amines or carboxylic acids) can form under suboptimal conditions . If no stability data are available, conduct accelerated degradation studies at 40°C/75% relative humidity for 2–4 weeks to identify degradation pathways .

Advanced: What computational and experimental strategies can resolve contradictions in reaction yield data for derivatives of this compound?

Answer:
Discrepancies in yield often arise from unoptimized reaction parameters or competing side reactions. Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers for undesired intermediates. Experimentally, employ Design of Experiments (DoE) to systematically vary factors like catalyst loading, temperature, and solvent polarity. For example, a Central Composite Design can map interactions between variables and pinpoint optimal conditions . Cross-validate computational predictions with LC-MS or in-situ IR spectroscopy to monitor reaction progress in real time .

Advanced: How does the bicyclo[4.1.1]octane framework influence the compound’s reactivity compared to analogous bicyclo[3.2.1] or [2.2.2] systems?

Answer:
The bicyclo[4.1.1]octane’s strained geometry increases ring-opening susceptibility under nucleophilic or acidic conditions compared to less-strained systems. For instance, in reduction reactions, the bridgehead carboxylic acid may exhibit lower activation energy for decarboxylation than bicyclo[3.2.1] analogs. Comparative kinetic studies using Arrhenius plots can quantify these differences. Additionally, steric hindrance from the bicyclic framework may slow amide bond formation by 20–30% relative to linear analogs, necessitating longer reaction times or coupling agents like HATU .

Advanced: What methodologies are recommended for studying the compound’s interactions with biological targets (e.g., enzymes) in the absence of published toxicological data?

Answer:
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities and thermodynamic parameters. For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., proteases) and monitor activity loss via fluorogenic substrates. To address data gaps, cross-reference structural analogs (e.g., bicyclo[2.2.2]octane derivatives) with known bioactivity profiles. Molecular docking simulations (AutoDock Vina, Schrödinger Suite) can predict binding poses and guide mutagenesis studies to validate key residues .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

  • NMR (¹H/¹³C): Confirm regiochemistry and Boc group integrity. Key signals include the tert-butyl singlet at ~1.4 ppm (¹H) and carbonyl carbons at 155–165 ppm (¹³C) .
  • HPLC-MS: Assess purity and detect trace impurities. Use a C18 column with a water/acetonitrile gradient (0.1% TFA modifier) for optimal separation .
  • IR Spectroscopy: Identify functional groups (e.g., N-H stretch at ~3350 cm⁻¹ for the Boc-protected amine) .

Advanced: How can researchers design SAR studies for this compound when structural analogs are scarce?

Answer:
Leverage fragment-based drug design (FBDD) by synthesizing truncated analogs (e.g., removing the bicyclic core or substituting the Boc group with Fmoc/Cbz). Test these fragments in functional assays to identify critical pharmacophores. For computational SAR, generate 3D-QSAR models using CoMFA or CoMSIA, incorporating electronic (HOMO/LUMO) and steric descriptors from DFT calculations . Pair these with synthetic accessibility scores (e.g., SYLVIA) to prioritize feasible derivatives .

Basic: What safety protocols are essential when handling this compound given limited toxicological data?

Answer:
Assume acute toxicity until proven otherwise. Use PPE (nitrile gloves, lab coat) and work in a fume hood. For respiratory protection, employ NIOSH-certified N95/P2 masks during powder handling . In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes . Document all incidents and report adverse effects to institutional EH&S teams for risk reassessment .

Advanced: How can machine learning improve the prediction of reaction outcomes for novel derivatives?

Answer:
Train neural networks (e.g., Graph Neural Networks) on reaction datasets (USPTO, Reaxys) using SMILES representations of reactants and conditions. Feature engineering should include molecular descriptors (logP, polar surface area) and reaction parameters (temperature, solvent polarity). Validate models with leave-one-out cross-validation and experimental testing. For example, predict yields for Suzuki-Miyaura couplings involving the bicyclic core with <10% error margins .

Advanced: What strategies mitigate racemization during peptide coupling reactions involving this compound?

Answer:
Racemization occurs at elevated pH or temperatures. Use coupling agents like HOBt/DIC, which minimize base-catalyzed epimerization. Monitor reaction pH (maintain 6–7) and keep temperatures below 0°C during activation. Chiral HPLC (e.g., Chiralpak AD-H column) can detect enantiomeric excess (ee) post-synthesis. For critical applications, employ solid-phase synthesis with pre-activated esters to reduce residence time in solution .

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